4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist. [, , ] Its role in scientific research primarily revolves around its use as a building block for synthesizing Bosentan and its derivatives, which are investigated for their potential therapeutic applications in various diseases.
This compound is classified under heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The presence of chlorine atoms and a methoxyphenyl group enhances its chemical properties and biological activity. The synthesis of this compound typically involves multi-step organic reactions that modify the bipyrimidine framework to introduce the desired substituents.
The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine can be achieved through several methods, often involving:
The reactions often require careful control of temperature and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular formula of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is CHClNO. Its structural representation reveals a bipyrimidine core with two chlorine substituents at positions 4 and 6 and a methoxyphenoxy group at position 5.
The compound's structural features contribute to its reactivity and potential interactions with biological systems.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine can participate in various chemical reactions:
These reactions are essential for developing derivatives with enhanced properties or specific activities in medicinal chemistry.
The mechanism of action for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine may involve interaction with specific biological targets such as enzymes or receptors.
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
Relevant data from experimental studies can provide insights into how these properties affect the compound's behavior in biological systems or industrial applications.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine has potential applications in:
The versatility of this compound underscores its significance in both research and practical applications across various scientific disciplines.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine represents a strategically functionalized bipyrimidine scaffold with significant complexity and synthetic utility. This compound features a dichlorinated pyrimidine ring connected to a second pyrimidine ring via a direct carbon-carbon bond at the 2- and 2'-positions, creating a sterically constrained bipyrimidine system. The 5-position of the dichlorinated ring is further substituted with an ortho-methoxyphenoxy group, introducing additional stereoelectronic complexity. This intricate molecular architecture establishes it as a versatile building block in pharmaceutical synthesis, particularly noted for its role as a precursor to endothelin receptor antagonists [2] [6].
The systematic IUPAC name—4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine—precisely defines the substitution pattern and connectivity. However, this molecule is referenced through multiple synonyms across chemical literature and commercial catalogs, reflecting its diverse applications and recognition within different research contexts. The molecular formula (C₁₅H₁₀Cl₂N₄O₂) corresponds to a molecular weight of 349.17 g/mol, with elemental composition analysis confirming 51.53% carbon, 2.93% hydrogen, and 16.11% nitrogen—values consistent with theoretical calculations [1] [5]. The compound typically presents as a white to light brown solid with a melting point range of 157-161°C and limited solubility in polar solvents like DMSO and methanol [5] [9].
Table 1: Chemical Identity Profile of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 150728-13-5 |
IUPAC Name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine |
Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ |
Molecular Weight | 349.17 g/mol |
Synonyms | Bosentan Intermediate; Bosentan Related Compound D; 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine; 2,2'-Bipyrimidine,4,6-dichloro-5-(2-methoxyphenoxy)- |
Appearance | White to light brown solid |
Melting Point | 157-161°C |
Density | 1.418 g/cm³ (predicted) |
Storage Conditions | Under inert gas (nitrogen/argon) at 2-8°C |
X-ray crystallographic analysis reveals intricate structural details, showing a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 10.716(2) Å, b = 8.1112(18) Å, c = 18.601(5) Å, β = 106.486(3)°, and volume = 1550.3(6) ų. The dichloropyrimidine and methoxyphenoxy components adopt an approximately perpendicular orientation with a dihedral angle of 89.9(9)°, while the two pyrimidine rings exhibit a dihedral angle of 36.3(4)°. This specific spatial arrangement creates distinctive intermolecular interactions, including short C⋯N contacts (3.206(3) Å) and C-H⋯π interactions that stabilize the crystal lattice without classical hydrogen bonding [1] [10].
Table 2: Crystallographic Parameters of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
a (Å) | 10.716(2) |
b (Å) | 8.1112(18) |
c (Å) | 18.601(5) |
β (°) | 106.486(3) |
Volume (ų) | 1550.3(6) |
Z | 4 |
Density (g/cm³) | 1.496 |
Radiation Type | Mo Kα (λ = 0.71073 Å) |
Temperature (K) | 296 |
R-factor | 0.042 |
Synthetic approaches to this compound have been optimized for industrial production. A representative method involves refluxing the precursor in toluene (50mL per 10mmol) for one hour, followed by filtration, ethanol washing, and vacuum drying. Recrystallization from toluene yields colorless crystals suitable for structural characterization. Analytical data confirm high purity, with elemental analysis matching theoretical values (C: 51.60% found vs. 51.53% calc.; H: 2.89% found vs. 2.93% calc.; N: 16.05% found vs. 16.11% calc.) [1] [10]. Alternative routes described in patents involve sequential halogenation and etherification steps starting from diethyl malonate and guaiacol, proceeding through pyrimidine ring formation and Ullmann-type coupling reactions [8].
Table 3: Synthetic Pathways to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Method | Key Steps | Yield | Reference |
---|---|---|---|
Toluene Recrystallization | Reflux in toluene, filtration, recrystallization | High purity | [10] |
Malonate Route | Condensation, chlorination, Ullmann coupling | Moderate | [8] |
Direct Coupling | Palladium-catalyzed bipyrimidine formation | Variable | [2] |
The chemistry of bipyrimidine derivatives traces its origins to the pioneering work of Bly and Mellon (1962), who first synthesized the 2,2'-bipyrimidine core through Ullmann coupling of 2-bromopyrimidine using metallic copper as a catalyst. This foundational methodology enabled the systematic exploration of bipyrimidine derivatives, establishing them as privileged scaffolds in coordination chemistry [1] [7]. The bipyrimidine system demonstrated remarkable stability in acidic media—a property that distinguished it from many other nitrogen-containing heterocycles and facilitated its application in demanding synthetic environments [1] [4].
The specific development of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine emerged from systematic structure-activity relationship studies during the 1990s, when medicinal chemists explored bipyrimidine derivatives as key intermediates for cardiovascular drugs. The strategic incorporation of chlorine atoms at the 4- and 6-positions was driven by their capacity for nucleophilic displacement, while the ortho-methoxyphenoxy group provided both steric and electronic modulation of reactivity. This molecular design balanced reactivity for further derivatization with sufficient stability for isolation and characterization [5] [9].
The compound's structural characterization represented a significant advancement in heterocyclic crystallography. Researchers documented its non-planar conformation through comprehensive X-ray diffraction studies, quantifying the dihedral angles between the heterocyclic systems and the methoxyphenoxy substituent. These structural insights explained the compound's distinctive crystal packing behavior, governed by C-H···π interactions and short intermolecular contacts rather than classical hydrogen bonding. This packing arrangement contributes to its observed melting characteristics and solubility profile [1] [10].
Throughout its development, this compound has exemplified the strategic convergence of heterocyclic chemistry and pharmaceutical design. Its synthesis builds upon classical methodologies while incorporating contemporary innovations in regioselective functionalization. The commercial availability of this intermediate from multiple suppliers (including Thermo Scientific and TCI Chemical) at various price points (approximately $35-$390 per gram, depending on quantity and purity) underscores its established role in medicinal chemistry workflows [5] [9].
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine occupies a pivotal position in the synthetic pathway to bosentan (marketed as Tracleer®), a dual endothelin receptor antagonist approved for treating pulmonary arterial hypertension. The compound serves as the central pyrimidine core in bosentan's structure, providing the essential molecular framework for receptor interaction. Its two chlorine atoms serve as excellent leaving groups for sequential nucleophilic substitutions that install the drug's critical functional elements [2] [6].
In the patented bosentan synthesis routes, this intermediate undergoes two key transformations. First, selective displacement of the 4-chloro group occurs through reaction with ethylene glycol under basic conditions (using sodium hydroxide or similar bases in solvents like toluene or DMF), forming the glycol ether side chain essential for receptor affinity. This step demonstrates remarkable regioselectivity, with the 4-position chlorine exhibiting higher reactivity than the 6-chloro substituent due to reduced steric hindrance and electronic effects from the ortho-methoxyphenoxy group. The reaction typically employs temperatures between 80-120°C and requires 12-24 hours for completion [2] [6].
Table 4: Molecular Modifications of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in Bosentan Synthesis
Transformation | Reagents/Conditions | Position Modified | Resulting Functionality |
---|---|---|---|
Etherification | Ethylene glycol, NaOH, toluene, 80-120°C | C4 | Ethylene glycol ether |
Sulfonamide Coupling | 2-Hydroxy-5-(1,1-dimethylethyl)-phenylsulfonamide, Pd catalysis | C6 | Sulfonamide pharmacophore |
Alternative Coupling | Diazotization, copper catalysis | C6 | Sulfonamide pharmacophore |
The second chlorine atom (at position 6) subsequently undergoes displacement with 4-tert-butylphenylsulfonamide to install the hydrophobic pharmacophore essential for receptor binding. This transformation employs palladium-catalyzed coupling methodologies, as detailed in patent WO2010012637A1. Alternative approaches described in patent CN101279948A utilize diazotization chemistry or copper catalysis for this carbon-nitrogen bond formation. The sequential functionalization exemplifies the strategic utility of differentially reactive halogen sites in complex molecule assembly [2] [8].
The significance of this intermediate extends beyond bosentan production. Its molecular architecture—featuring multiple nitrogen atoms capable of metal coordination, along with variably reactive sites—makes it valuable for developing catalytic systems in organic synthesis. Additionally, its structural complexity has stimulated research into novel heterocyclic coupling methodologies, particularly in the context of pharmaceutical process chemistry where efficiency and selectivity are paramount. The compound's commercial availability from multiple suppliers at research (mg-g) and process (kg) scales facilitates both drug discovery and production activities [5] [9].
Process chemistry innovations have focused on optimizing the synthesis of this intermediate to improve yield, purity, and scalability. Key advances include catalyst selection (particularly for the bipyrimidine coupling step), solvent optimization to enhance regioselectivity, and crystallization protocols that ensure pharmaceutical-grade purity. These developments underscore the compound's role not merely as a synthetic intermediate but as a driver of methodological innovation in heterocyclic chemistry [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: